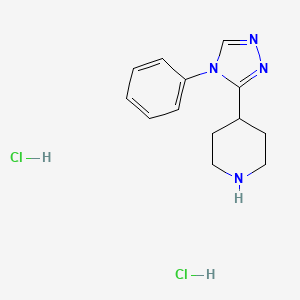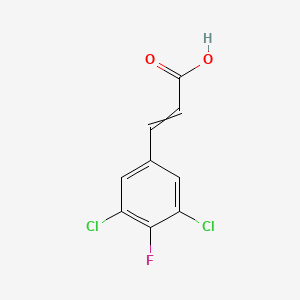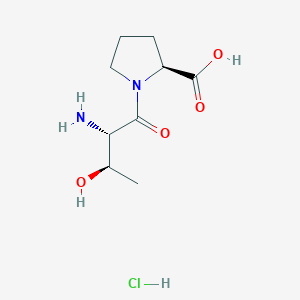
H-Thr-Pro-OH 塩酸塩
概要
説明
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This peptide is a derivative of the naturally occurring hormone thyrotropin-releasing hormone (TRH) and exhibits various biological activities.
科学的研究の応用
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
作用機序
Target of Action
H-Thr-Pro-OH HCl, also known as Threonine-Proline Hydrochloride, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that it is discovered through peptide screening, which is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Biochemical Pathways
Given its discovery through peptide screening, it may be involved in various biochemical pathways related to protein interaction, functional analysis, and epitope screening .
Result of Action
Given its discovery through peptide screening, it may have various effects related to protein interaction, functional analysis, and epitope screening .
生化学分析
Biochemical Properties
H-Thr-Pro-OH HCl plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The interaction between H-Thr-Pro-OH HCl and peptidases involves the cleavage of the peptide bond, leading to the release of free amino acids . Additionally, H-Thr-Pro-OH HCl can interact with transport proteins, facilitating its movement across cellular membranes.
Cellular Effects
H-Thr-Pro-OH HCl influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, H-Thr-Pro-OH HCl can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the production of proteins involved in cellular functions such as growth, differentiation, and apoptosis. Furthermore, H-Thr-Pro-OH HCl can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of H-Thr-Pro-OH HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. H-Thr-Pro-OH HCl can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor of certain peptidases, preventing the hydrolysis of peptide bonds . Additionally, H-Thr-Pro-OH HCl can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. These molecular interactions collectively contribute to the compound’s effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Thr-Pro-OH HCl can change over time. The stability and degradation of H-Thr-Pro-OH HCl are critical factors that influence its long-term effects on cellular function. Studies have shown that H-Thr-Pro-OH HCl is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to H-Thr-Pro-OH HCl can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency.
化学反応の分析
Types of Reactions
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.
Reduction: The peptide can undergo reduction reactions to modify its functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine results in the formation of a ketone, while reduction can yield alcohols or amines .
類似化合物との比較
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
H-Ser-Pro-OH HCl: Similar in structure but contains serine instead of threonine.
H-Thr-Gly-OH HCl: Contains glycine instead of proline.
H-Thr-Pro-NH2 HCl: Contains an amide group instead of a hydroxyl group.
The uniqueness of (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride lies in its specific combination of amino acids, which imparts distinct biological activities and chemical properties .
特性
IUPAC Name |
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H/t5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJSTYDXTXTAI-NLRFIBDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


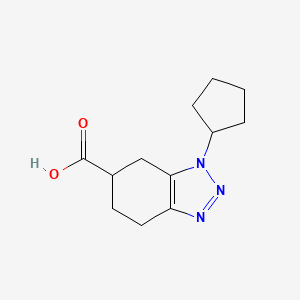
![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)
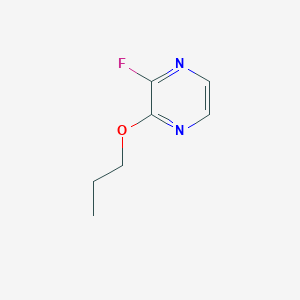
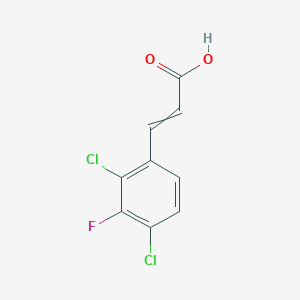

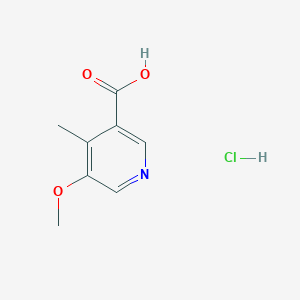
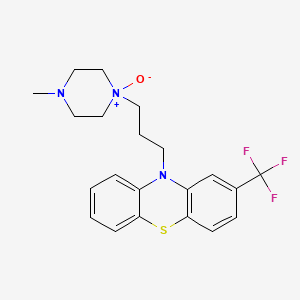

![7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride](/img/structure/B1460462.png)
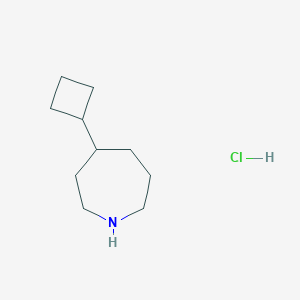
![2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1460464.png)
